N-(4-{[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide
Description
N-(4-{[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide is a synthetic small molecule characterized by a sulfonamide-linked acetamide core, a 4,5-dihydroimidazole ring, and a 3-(trifluoromethyl)benzylthio substituent. The trifluoromethyl group confers enhanced metabolic stability and lipophilicity, which may improve bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-[4-[[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3S2/c1-13(26)24-16-5-7-17(8-6-16)30(27,28)25-10-9-23-18(25)29-12-14-3-2-4-15(11-14)19(20,21)22/h2-8,11H,9-10,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTXFSXQHGEUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)benzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 4,5-dihydroimidazole under controlled conditions to yield the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
N-(4-{[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-{[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and sulfonyl groups play a crucial role in its activity, influencing its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Biological Activity
N-(4-{[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, highlighting relevant research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a trifluoromethyl group, a sulfonamide moiety, and an imidazole ring, which are critical for its biological activity. The molecular formula is with a molecular weight of approximately 471.5 g/mol.
Antitumor Activity
Recent studies have indicated that compounds containing thiazole and imidazole rings exhibit significant antitumor properties. For instance, in one study, derivatives similar to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., Jurkat and A-431 cells) .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Jurkat |
| Compound 10 | 1.98 ± 1.22 | A-431 |
This suggests that the presence of specific substituents in the phenyl and imidazole rings can enhance cytotoxicity.
The mechanism through which this compound exerts its effects may involve interaction with cellular proteins such as Bcl-2, leading to apoptosis in cancer cells. Molecular dynamics simulations have shown that this compound interacts primarily through hydrophobic contacts with minimal hydrogen bonding .
Study on Anticancer Efficacy
In a controlled study, researchers synthesized several derivatives of the compound and assessed their anticancer efficacy using MTT assays. One derivative exhibited superior activity against the HT29 colorectal cancer cell line with an IC50 value comparable to standard chemotherapeutics like doxorubicin .
Antibacterial Activity
Additionally, compounds related to this compound have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The SAR analysis indicated that electron-withdrawing groups on the phenyl ring significantly enhance antibacterial activity .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Trifluoromethyl Group : Enhances lipophilicity and may improve membrane penetration.
- Imidazole Ring : Essential for biological activity; modifications here can lead to significant changes in potency.
- Sulfonamide Moiety : Contributes to the overall stability and interaction with target proteins.
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the preparation of substituted imidazole and sulfonylphenyl precursors. For example:
- Step 1 : Thiolation of 3-(trifluoromethyl)benzyl chloride with 2-mercaptoimidazoline to form the imidazole-sulfanyl intermediate .
- Step 2 : Sulfonation of the imidazole intermediate using chlorosulfonic acid, followed by coupling with 4-aminophenylacetamide .
- Characterization : Intermediates are validated via -NMR (to confirm sulfonamide formation) and LC-MS (to track molecular weight). Final purity is assessed using HPLC (>95% by area normalization) .
Table 1 : Key Synthetic Steps and Characterization Data
Q. What safety protocols are critical during synthesis and handling?
- Inhalation/Contact : Use fume hoods and PPE (gloves, lab coat). If exposed, rinse skin/eyes with water for 15 minutes and seek medical attention .
- Spill Management : Neutralize acidic byproducts with sodium bicarbonate and adsorb residuals using vermiculite .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce impurities?
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, Bayesian optimization () can identify ideal conditions (e.g., 110°C, 0.1 mol% Zeolite Y-H catalyst) to maximize yield (85% vs. baseline 60%) .
- Impurity Mitigation : Employ gradient recrystallization (ethanol/water, 7:3 v/v) to remove unreacted sulfonyl precursors .
Table 2 : Optimization Parameters and Outcomes
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature | 80–130°C | 110°C | +25% |
| Catalyst Loading | 0.05–0.2 mol% | 0.1 mol% | +15% |
| Reaction Time | 4–8 h | 6 h | +10% |
Q. How can contradictory biological activity data be resolved in mechanistic studies?
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase activity) with cellular proliferation tests (MTT assay) to distinguish direct target effects from off-target interactions .
- Structural Analysis : Use X-ray crystallography () to verify binding conformations. For example, trifluoromethyl groups may induce steric clashes in certain protein pockets, explaining variability in IC values across cell lines .
Q. What advanced spectroscopic techniques validate the sulfone and imidazole moieties?
- X-ray Crystallography : Resolves spatial arrangement of the sulfonyl-phenyl bond (bond length: 1.63 Å) and confirms imidazole ring planarity .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass (calc. 487.12 Da; observed 487.11 Da) confirms molecular formula .
- Solid-State NMR : -NMR detects trifluoromethyl group symmetry (δ = -62 ppm) .
Q. What computational methods predict metabolic stability or toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
